3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide
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Overview
Description
3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate benzoyl derivatives under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is obtained after purification.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated benzoyl derivatives, piperidine as a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzamide derivatives .
Scientific Research Applications
3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological research.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties, including enzyme inhibition and anti-inflammatory effects.
Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of 3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various biological effects. It can also interact with receptors and proteins involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-B][1,3,5]thiadiazines: Another isomeric variant with similar biological properties.
1,2,4-Triazolo[1,5-C][1,3,5]thiadiazines: Known for their antimicrobial and anticancer activities.
Uniqueness
3-Methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can enhance its pharmacokinetic properties and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N4O2S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C13H14N4O2S/c1-19-10-5-2-4-9(8-10)11(18)14-12-15-16-13-17(12)6-3-7-20-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15,18) |
InChI Key |
XZISKKPMDPXNBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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